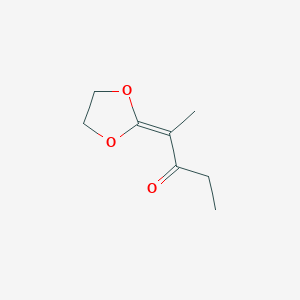
2-(1,3-Dioxolan-2-ylidene)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-ylidene)pentan-3-one is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
2-(1,3-Dioxolan-2-ylidene)pentan-3-one has been explored for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of inhibitors for specific biological targets, such as perforin, a protein involved in immune responses. Research indicates that modifications to the compound can enhance its potency and selectivity as an immunosuppressive agent, which could be beneficial in treating autoimmune diseases and preventing transplant rejection .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations, including nucleophilic additions and cycloadditions, which are essential for constructing complex organic molecules. Its ability to form stable adducts makes it valuable in the synthesis of fine chemicals and pharmaceuticals .
Materials Science
In materials science, this compound has been investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability. This application is particularly relevant for developing advanced materials used in coatings, adhesives, and composites .
Case Studies
Propriétés
Numéro CAS |
5418-50-8 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-ylidene)pentan-3-one |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)6(2)8-10-4-5-11-8/h3-5H2,1-2H3 |
Clé InChI |
QZMMFLPDZAJDSR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C1OCCO1)C |
SMILES canonique |
CCC(=O)C(=C1OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















